Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate
Description
Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate is a benzoate ester derivative featuring a 3-amino group and a 4-ethylpiperazine substituent at the para position of the aromatic ring. Its synthesis involves sequential steps:
Esterification: Starting with 4-fluoro-3-nitrobenzoic acid, catalytic esterification in ethanol yields ethyl-4-fluoro-3-nitrobenzoate (75% yield) .
Amine Substitution: Reaction with N-(2-aminoethyl)piperazine and DIPEA in dichloromethane produces ethyl 3-amino-4-(4-(2-((4-(ethoxycarbonyl)-2-nitrophenyl)amino)ethyl)piperazin-1-yl)benzoate (91% yield) .
Reduction: Catalytic hydrogenation with ammonium formate and Pd/C reduces the nitro group to an amine, yielding the final intermediate (70% yield) .
Properties
IUPAC Name |
ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-17-7-9-18(10-8-17)14-6-5-12(11-13(14)16)15(19)20-4-2/h5-6,11H,3-4,7-10,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTGXUMBITZDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242816 | |
| Record name | Ethyl 3-amino-4-(4-ethyl-1-piperazinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792946-71-5 | |
| Record name | Ethyl 3-amino-4-(4-ethyl-1-piperazinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=792946-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-4-(4-ethyl-1-piperazinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate typically involves the reaction of 3-amino-4-bromobenzoic acid with 4-ethylpiperazine in the presence of a suitable base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethylpiperazine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted benzoates and piperazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6):
- Ethyl 3-(piperazin-1-yl)benzoate (CAS 202262-40-6): Structural Difference: Piperazine ring at position 3 instead of 4. Similarity score: 0.98 .
Core Modifications in Benzoate Derivatives
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Structural Difference: Pyridazine substituent instead of ethylpiperazine.
- Ethyl 3-amino-4-(tert-butylamino)benzoate (CAS 637041-67-9): Structural Difference: tert-Butylamino group replaces ethylpiperazine.
Functional Group Variations
- Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate: Structural Difference: Hydroxyethylamino group instead of ethylpiperazine. Impact: Introduces hydrogen-bonding capacity, influencing crystal packing and solubility .
- Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2):
Physicochemical and Toxicological Profiles
Biological Activity
Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester functional group attached to a benzoate structure, with an amino group and a piperazine moiety. This unique structure contributes to its biological activity, particularly in drug development.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting its potential as a therapeutic agent in infectious disease management.
2. Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies demonstrate that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
The mechanism of action involves the interaction with specific molecular targets such as enzymes and receptors. This compound may inhibit or activate these targets, influencing pathways related to signal transduction and gene expression.
Case Studies
Case Study 1: Anticancer Activity
A series of experiments were conducted to evaluate the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating moderate antimicrobial activity .
Data Tables
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
